Candoxatril

Description

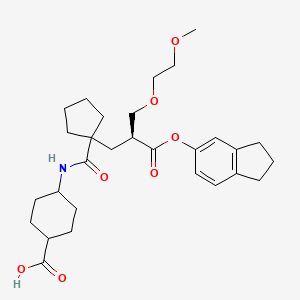

Structure

3D Structure

Properties

IUPAC Name |

4-[[1-[(2S)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-(2-methoxyethoxymethyl)-3-oxopropyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO7/c1-35-15-16-36-19-23(27(33)37-25-12-9-20-5-4-6-22(20)17-25)18-29(13-2-3-14-29)28(34)30-24-10-7-21(8-11-24)26(31)32/h9,12,17,21,23-24H,2-8,10-11,13-16,18-19H2,1H3,(H,30,34)(H,31,32)/t21?,23-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWZVMIYIIVABD-RZMWZJFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047286 | |

| Record name | Candoxatril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123122-55-4 | |

| Record name | Candoxatril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123122554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Candoxatril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Candoxatril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANDOXATRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACP75508EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The In Vivo Transformation of Candoxatril: A Technical Guide to Understanding its Conversion to the Active Metabolite Candoxatrilat

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in vivo conversion of the prodrug Candoxatril to its pharmacologically active metabolite, Candoxatrilat. This compound, an orally administered neutral endopeptidase (NEP) inhibitor, undergoes rapid and efficient hydrolysis to Candoxatrilat, which is responsible for the therapeutic effects observed in the management of cardiovascular conditions such as hypertension and chronic heart failure. This document details the metabolic pathway, pharmacokinetic profiles across various species, and the mechanism of action of Candoxatrilat. Furthermore, it provides comprehensive experimental protocols for the in vivo assessment of this conversion and the analytical quantification of both compounds in biological matrices.

Introduction

This compound is a prodrug designed to enhance the oral bioavailability of its active form, Candoxatrilat.[1][2] As a potent inhibitor of neutral endopeptidase (EC 3.4.24.11), Candoxatrilat plays a crucial role in potentiating the effects of endogenous natriuretic peptides, such as atrial natriuretic peptide (ANP), by preventing their degradation.[3][4] This inhibition leads to vasodilation, natriuresis, and diuresis, which are beneficial in cardiovascular diseases.[2][5] The in vivo conversion of this compound to Candoxatrilat is a critical step for its therapeutic efficacy and is primarily mediated by esterase enzymes.[6][7] Understanding the dynamics of this conversion is paramount for drug development, enabling the optimization of dosing regimens and the prediction of therapeutic outcomes.

Metabolic Conversion of this compound to Candoxatrilat

The primary metabolic pathway for the conversion of this compound to Candoxatrilat is ester hydrolysis.[6][7] This biotransformation is rapid and extensive following oral administration. The ester linkage in the this compound molecule is cleaved by non-specific esterases present in the plasma and various tissues, yielding the active di-acid, Candoxatrilat, and an inactive indanyl moiety.

dot

Caption: Metabolic conversion of this compound to Candoxatrilat.

Pharmacokinetics

The pharmacokinetic profiles of this compound and Candoxatrilat have been characterized in several preclinical species and in humans. Following oral administration, this compound is rapidly absorbed and converted to Candoxatrilat, leading to low systemic exposure of the prodrug itself.

Data Presentation

The following tables summarize key pharmacokinetic parameters for this compound and Candoxatrilat across different species.

Table 1: Pharmacokinetic Parameters of Candoxatrilat Following Intravenous Administration

| Species | Total Plasma Clearance (ml/min/kg) | Renal Clearance (ml/min/kg) |

| Mouse | 32 | 8.7 |

| Rat | 15 | 7.2 |

| Rabbit | 5.5 | Not Reported |

| Dog | 5.8 | 2.9 |

| Man | 1.9 | 1.7 |

Data compiled from Kaye et al., 1997.[6]

Table 2: Systemic Availability of Candoxatrilat from Oral this compound and Pharmacokinetic Parameters of this compound in Humans

| Species | Systemic Availability of Candoxatrilat (%) |

| Mouse | 88 |

| Rat | 53 |

| Rabbit | 42 |

| Dog | 17 |

| Man | 32 |

| Human Pharmacokinetic Parameters for Oral this compound | Value |

| Apparent Oral Clearance (ml/min/kg) | 57.9 |

| Elimination Half-life (h) | 0.46 |

Data compiled from Kaye et al., 1997.[6]

Mechanism of Action of Candoxatrilat

Candoxatrilat exerts its therapeutic effects by inhibiting neutral endopeptidase (NEP), a zinc-dependent metalloprotease.[1][8] NEP is responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (ANP, BNP, and CNP). By inhibiting NEP, Candoxatrilat increases the circulating levels of these peptides, leading to the activation of their downstream signaling pathways.

The binding of natriuretic peptides, particularly ANP, to the natriuretic peptide receptor-A (NPR-A) activates its intracellular guanylyl cyclase domain. This results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated intracellular cGMP levels mediate a range of physiological effects, including vasodilation (by relaxing vascular smooth muscle), natriuresis and diuresis (by increasing glomerular filtration rate and inhibiting sodium reabsorption in the kidneys), and suppression of the renin-angiotensin-aldosterone system (RAAS).

dot

Caption: Signaling pathway of Candoxatrilat via NEP inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the in vivo conversion of this compound to Candoxatrilat.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profiles of this compound and Candoxatrilat after oral and intravenous administration.

dot

Caption: Experimental workflow for a pharmacokinetic study.

5.1.1. Animals and Housing:

-

Male Sprague-Dawley rats (250-300 g) are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to water. Food is withheld for 12 hours prior to dosing.

5.1.2. Drug Administration:

-

Oral Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a predetermined dose.

-

Intravenous Administration: Candoxatrilat is dissolved in a sterile vehicle (e.g., saline) and administered as a bolus injection into the tail vein.

5.1.3. Blood Sampling:

-

Serial blood samples (approximately 0.2 mL) are collected from the tail vein or a cannulated artery at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

5.1.4. Urine and Feces Collection:

-

For excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces.

-

Samples are collected over specified intervals (e.g., 0-24, 24-48, 48-72 hours) and stored at -20°C (urine) or -80°C (feces) until analysis.

Bioanalytical Method for Quantification of this compound and Candoxatrilat in Plasma by LC-MS/MS

This protocol outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and Candoxatrilat in plasma samples.

5.2.1. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

5.2.2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to separate this compound and Candoxatrilat (e.g., starting with 95% A, ramping to 95% B, and then re-equilibrating).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

5.2.3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, Candoxatrilat, and the internal standard need to be determined and optimized.

-

Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.

Conclusion

The in vivo conversion of this compound to its active metabolite, Candoxatrilat, is a rapid and efficient process crucial for its therapeutic action. This guide has provided a comprehensive overview of the metabolic pathway, pharmacokinetic characteristics, and the underlying mechanism of action involving neutral endopeptidase inhibition. The detailed experimental protocols serve as a practical resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating further investigation and development of NEP inhibitors for cardiovascular therapy. A thorough understanding of this prodrug-to-drug conversion is essential for the successful clinical application and optimization of this class of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ucd.ie [ucd.ie]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Candoxatril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candoxatril is an orally active prodrug of candoxatrilat, a potent inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme in the degradation of several endogenous vasoactive peptides, including natriuretic peptides. By inhibiting NEP, this compound leads to increased levels of these peptides, which promote vasodilation, natriuresis, and diuresis. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound. It also includes a summary of its pharmacokinetic and pharmacodynamic properties, as well as an overview of key experimental methodologies.

Molecular Structure and Chemical Properties

This compound is chemically described as (4S)-cis-4-[[[1-[3-[(2,3-dihydro-1H-inden-5-yl)oxy]-2-[(2-methoxyethoxy)methyl]-3-oxopropyl]cyclopentyl]carbonyl]amino]cyclohexanecarboxylic acid.[1] It is a white crystalline solid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C29H41NO7 | [1] |

| Molecular Weight | 515.64 g/mol | [1] |

| CAS Number | 123122-55-4 | [1] |

| Melting Point | 107-109 °C | [1] |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| LogP | 3.7 | DrugBank |

| pKa (strongest acidic) | 4.29 | DrugBank |

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, candoxatrilat. Candoxatrilat is a potent and specific inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[2] NEP is a zinc-dependent metalloprotease that is responsible for the degradation of a variety of endogenous peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).

By inhibiting NEP, candoxatrilat increases the circulating levels of these natriuretic peptides. Natriuretic peptides exert their effects by binding to and activating their cognate receptors, natriuretic peptide receptor-A (NPR-A) and natriuretic peptide receptor-B (NPR-B). Activation of these receptors stimulates the production of the second messenger cyclic guanosine monophosphate (cGMP), which in turn mediates a range of physiological effects, including:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in blood pressure.

-

Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone release.

The signaling pathway of this compound's action is depicted in the following diagram:

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic properties of this compound and its active metabolite, candoxatrilat, have been studied in various species. A summary of key parameters is provided in Table 2.

| Parameter | Mouse | Rat | Rabbit | Dog | Human | Source |

| Systemic availability of candoxatrilat from oral this compound (%) | 88 | 53 | 42 | 17 | 32 | [3] |

| Apparent oral clearance of this compound (ml/min/kg) | - | - | - | - | 57.9 | [3] |

| Elimination half-life of this compound (h) | - | - | - | - | 0.46 | [3] |

| Total plasma clearance of intravenous candoxatrilat (ml/min/kg) | 32 | 15 | 5.5 | 5.8 | 1.9 | [3] |

| Renal clearance of intravenous candoxatrilat (ml/min/kg) | 8.7 | 7.2 | - | 2.9 | 1.7 | [3] |

Pharmacodynamic Properties

Clinical studies have evaluated the pharmacodynamic effects of this compound in patients with hypertension and chronic heart failure.

Table 3: Pharmacodynamic Effects of this compound in Humans

| Parameter | Condition | Dosage | Effect | Source |

| Plasma Atrial Natriuretic Peptide (ANP) | Essential Hypertension | 200 mg twice daily for 28 days | Significant increase | [4] |

| Plasma Atrial Natriuretic Peptide (ANP) | Chronic Heart Failure | 150 mg twice daily for 10 days | Acutely increased | [1] |

| Plasma Endothelin (ET) | Chronic Heart Failure | Single dose | Increased from 10 to 39 pg/ml (P < 0.05) | [5] |

| Plasma Calcitonin Gene-Related Peptide (CGRP) | Chronic Heart Failure | Single dose | Increased from 34 to 99 pg/ml (P < 0.05) | [5] |

| Supine Blood Pressure | Essential Hypertension | 200 mg twice daily for 28 days | No significant change | [4] |

| Exercise Duration | Chronic Heart Failure | 100 mg twice daily for 84 days | Improvement of 34.1 s vs. placebo (P=0.02) | Clinical Trial |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is not publicly available in the reviewed literature. However, a general outline of the synthesis has been described. The process involves the esterification of 2-(2-methoxyethoxymethyl)-3-[1-(phenacyloxycarbonyl)cyclopentyl]propanoic acid with 5-indanol, followed by reductive cleavage of the phenacyl ester group, resolution of the racemic carboxylic acid, coupling with benzyl cis-4-amino-1-cyclohexanecarboxylate, and final cleavage of the benzyl ester group by hydrogenolysis.

Neutral Endopeptidase (NEP) Inhibition Assay

The inhibitory activity of candoxatrilat on NEP can be determined using a fluorometric assay. A general workflow for such an assay is presented below.

Clinical Trial Protocol for Hypertension Study

A representative clinical trial design to evaluate the efficacy and tolerability of this compound in essential hypertension is summarized below.[4]

-

Study Design: Double-blind, placebo-controlled, parallel-group study.

-

Study Duration: 28 days.

-

Patient Population: Patients with essential hypertension with a diastolic blood pressure of 95-114 mmHg after a 2-4 week placebo run-in period.

-

Intervention: this compound 200 mg twice daily or matching placebo.

-

Main Outcome Measures:

-

Changes in supine and erect blood pressure.

-

Adverse events.

-

-

Biomarker Analysis:

-

Plasma atrial natriuretic peptide (ANP) concentration.

-

Urinary cyclic guanosine monophosphate (cGMP) excretion.

-

Plasma renin and aldosterone levels.

-

Plasma concentration of candoxatrilat.

-

Analytical Methods:

-

Plasma Candoxatrilat Concentration: While the specific method used in the cited study is not detailed, a common method for quantifying small molecule drugs in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.

-

Plasma ANP and cGMP Measurement: Plasma levels of ANP and cGMP are typically measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[6] These assays involve the use of specific antibodies to capture and quantify the target analyte.

Conclusion

This compound is a prodrug of the potent neutral endopeptidase inhibitor, candoxatrilat. By preventing the degradation of natriuretic peptides, this compound enhances their beneficial cardiovascular and renal effects. While it has shown promise in preclinical and early clinical studies, particularly in heart failure, its efficacy in hypertension has been less consistent. This technical guide provides a foundational understanding of the molecular and chemical properties of this compound, which is essential for researchers and drug development professionals working in the field of cardiovascular pharmacology. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that may derive the most benefit from NEP inhibition.

References

- 1. Effectiveness of endopeptidase inhibition (this compound) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a neutral endopeptidase inhibitor: efficacy and tolerability in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of the neutral endopeptidase inhibitor drug, this compound, on circulating levels of two of the most potent vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of cGMP in plasma using ELISA â Vitas Analytical Services [vitas.no]

The Role of Candoxatril in Modulating cGMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candoxatril, the orally active prodrug of the potent neutral endopeptidase (NEP) inhibitor candoxatrilat, has been a subject of significant research in the context of cardiovascular therapeutics. This technical guide provides an in-depth exploration of this compound's core mechanism of action: the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting NEP, this compound effectively increases the bioavailability of natriuretic peptides, particularly atrial natriuretic peptide (ANP), a key activator of cGMP production. This guide will detail the molecular interactions, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for assessing this compound's effects, and visualize the associated signaling pathways and experimental workflows.

Introduction: The Neutral Endopeptidase and cGMP Signaling Axis

Neutral endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease expressed on the surface of various cells, including endothelial and renal tubular cells. NEP is responsible for the degradation of a number of vasoactive peptides, thereby playing a crucial role in cardiovascular homeostasis. One of its primary substrates is Atrial Natriuretic Peptide (ANP).

ANP, released by cardiac myocytes in response to atrial stretch, exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A). This receptor possesses intrinsic guanylyl cyclase activity, and its activation by ANP leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a ubiquitous second messenger, in turn activates protein kinase G (PKG), which mediates a cascade of downstream effects including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).

This compound, by inhibiting NEP, prevents the breakdown of ANP, leading to elevated circulating levels of this peptide. The increased ANP availability enhances the activation of the NPR-A/cGMP/PKG signaling cascade, representing a key therapeutic strategy in conditions such as heart failure and hypertension.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data from studies investigating the effects of this compound and its active form, candoxatrilat.

Table 1: Dose-Dependent Inhibition of Kidney Neutral Endopeptidase (NEP) by Oral this compound in Rats

| This compound Dose (mg/kg) | Time After Administration (hours) | Kidney NEP Binding (% of Control) |

| 10 | 1 | 13.3 ± 2.5 |

| 100 | 1 | 2.6 ± 0.2 |

Data adapted from a study on the ex vivo inhibition of kidney NEP in rats, demonstrating a rapid and dose-dependent inhibition following oral administration of this compound[1].

Table 2: Effect of this compound on Plasma Levels of Vasoactive Peptides in Patients with Chronic Heart Failure

| Peptide | Placebo (pg/ml) | This compound (pg/ml) | P-value |

| Endothelin (ET) | 10 to 20 | 10 to 39 | < 0.05 |

| Calcitonin Gene-Related Peptide (CGRP) | 27 to 51 | 34 to 99 | < 0.05 |

| Atrial Natriuretic Peptide (ANP) | 73 to 75 | 72 to 108 | < 0.05 |

Data from a study in seven patients with chronic heart failure, showing a significant increase in circulating levels of ET, CGRP, and ANP 2 hours after this compound administration compared to placebo[2].

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying this compound's effects.

Experimental Protocols

Fluorometric Neutral Endopeptidase (NEP) Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of candoxatrilat on NEP activity using a fluorogenic substrate.

Materials:

-

Purified NEP or tissue homogenate rich in NEP (e.g., kidney cortex)

-

Candoxatrilat stock solution

-

Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the NEP enzyme or tissue homogenate in Assay Buffer to a working concentration that yields a linear rate of substrate hydrolysis over the assay period.

-

Prepare a serial dilution of candoxatrilat in Assay Buffer to cover a range of concentrations (e.g., from 1 pM to 1 µM).

-

Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In the 96-well plate, add 20 µL of each candoxatrilat dilution or vehicle (for control wells) to triplicate wells.

-

Add 160 µL of the NEP enzyme preparation to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction and Measure Fluorescence:

-

Add 20 µL of the fluorogenic substrate to each well to initiate the reaction.

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm for the example substrate) every minute for 30 minutes at 37°C.

-

-

Data Analysis:

-

Determine the initial rate of reaction (V) for each concentration of candoxatrilat by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of NEP inhibition for each candoxatrilat concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the candoxatrilat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Measurement of Plasma cGMP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of cGMP in plasma samples.

Materials:

-

Plasma samples collected in tubes containing a phosphodiesterase inhibitor (e.g., EDTA and IBMX).

-

Internal Standard (IS): Stable isotope-labeled cGMP (e.g., 15N5-cGMP).

-

Acetonitrile (ACN), HPLC grade.

-

Formic acid, LC-MS grade.

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

C18 solid-phase extraction (SPE) cartridges.

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE):

-

Reconstitute the dried extract in 1 mL of 0.1% formic acid in water.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water.

-

Elute the cGMP and IS with 1 mL of 80% acetonitrile in water containing 0.1% formic acid.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases consisting of water and acetonitrile with 0.1% formic acid.

-

The mass spectrometer is operated in positive ESI mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for cGMP and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of cGMP standards.

-

Quantify the cGMP concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound represents a targeted therapeutic approach to amplify the endogenous cGMP signaling pathway through the inhibition of neutral endopeptidase. This guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The visualization of the signaling pathway and experimental workflows serves to further elucidate the complex interactions and methodologies involved in the study of this important drug class. For researchers and drug development professionals, a thorough understanding of this compound's role in modulating cGMP signaling is essential for the continued exploration of its therapeutic potential in cardiovascular diseases.

References

Methodological & Application

Application Note: Quantification of Candoxatrilat in Rat Plasma by HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable method for the quantification of Candoxatrilat in rat plasma using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficient extraction and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, providing a rapid and sensitive analysis. This method is suitable for pharmacokinetic studies and routine drug monitoring in a research setting.

Introduction

Candoxatrilat, the active metabolite of the prodrug Candoxatril, is a potent inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), bradykinin, and substance P. By inhibiting NEP, Candoxatrilat increases the circulating levels of these peptides, leading to vasodilation and natriuresis. This mechanism of action makes it a compound of interest in the development of treatments for cardiovascular diseases such as hypertension and heart failure.

Accurate quantification of Candoxatrilat in biological matrices is crucial for preclinical pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the determination of Candoxatrilat in rat plasma using a simple and efficient HPLC-UV method.

Chemical Information

| Compound | Candoxatrilat |

| IUPAC Name | (1R,4s)-4-(1-((S)-2-carboxy-3-(2-methoxyethoxy)propyl)cyclopentanecarboxamido)cyclohexanecarboxylic acid[1] |

| Chemical Formula | C₂₀H₃₃NO₇[1] |

| Molecular Weight | 399.48 g/mol [1] |

| CAS Number | 123122-54-3[1] |

Experimental Protocols

Materials and Reagents

-

Candoxatrilat reference standard

-

Internal Standard (IS) - Enalaprilat (or other suitable carboxyl-containing drug not co-administered)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (85%)

-

Water (HPLC grade)

-

Rat plasma (blank)

Equipment

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Pipettes

Preparation of Solutions

-

Mobile Phase: Prepare a solution of acetonitrile and 0.1% phosphoric acid in water (30:70, v/v). Degas before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Candoxatrilat in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Enalaprilat in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Candoxatrilat stock solution with methanol to obtain working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation

-

Pipette 100 µL of rat plasma into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution (10 µg/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

HPLC Conditions

| Parameter | Value |

| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| UV Detection | 215 nm |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA, ICH) to ensure its reliability. Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery (%) | Consistent, precise, and reproducible |

| Stability | Analyte stable under various storage and handling conditions |

Data Presentation

The following tables present hypothetical data for a typical validation of this method.

Calibration Curve Data

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 0.052 |

| 0.5 | 0.255 |

| 1.0 | 0.510 |

| 5.0 | 2.53 |

| 10.0 | 5.08 |

| 20.0 | 10.15 |

| R² | 0.9992 |

Accuracy and Precision

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | 8.5 | 5.2 | 10.2 | 6.8 |

| LQC | 0.3 | 6.2 | -3.1 | 7.5 | -2.5 |

| MQC | 8.0 | 4.5 | 1.8 | 5.8 | 2.1 |

| HQC | 16.0 | 3.8 | -1.5 | 4.9 | -1.1 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Candoxatrilat quantification.

Signaling Pathway of Neutral Endopeptidase (NEP) Inhibition

Caption: NEP inhibition by Candoxatrilat.

References

Determining the Potency of Candoxatrilat: An In Vitro Assay Protocol for IC50 Measurement

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Candoxatrilat, a potent inhibitor of Neutral Endopeptidase (NEP), also known as Neprilysin. The described in vitro assay is a fluorometric method that measures the enzymatic activity of NEP and its inhibition by Candoxatrilat. This protocol is essential for researchers in pharmacology and drug development engaged in the characterization of NEP inhibitors.

Introduction

Neutral Endopeptidase (NEP), or Neprilysin, is a zinc-containing metalloproteinase that plays a crucial role in the degradation of several endogenous vasoactive peptides, including natriuretic peptides, bradykinin, and substance P.[1][2] Inhibition of NEP has emerged as a promising therapeutic strategy for various cardiovascular diseases, such as heart failure and hypertension.[3][4] Candoxatrilat is the active metabolite of the prodrug Candoxatril and a potent inhibitor of NEP.[3][5][6]

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7][8] It is a critical parameter for evaluating the potency of a drug candidate. This protocol outlines a robust and reproducible fluorometric assay for determining the IC50 of Candoxatrilat against NEP. The assay utilizes a synthetic, fluorogenic peptide substrate that is specifically cleaved by NEP to release a fluorescent product.[1][9] The resulting fluorescence is directly proportional to the enzyme activity, and its reduction in the presence of Candoxatrilat allows for the calculation of the IC50 value.

Signaling Pathway of NEP Inhibition

The following diagram illustrates the mechanism of NEP and its inhibition by Candoxatrilat, which prevents the degradation of bioactive peptides.

Caption: Mechanism of NEP inhibition by Candoxatrilat.

Experimental Protocol

This protocol is based on commercially available fluorometric NEP activity assay kits.[1][9]

Materials and Reagents

| Reagent/Material | Supplier | Notes |

| Recombinant Human NEP | e.g., R&D Systems | Or other purified NEP source. |

| NEP Fluorogenic Substrate | e.g., Sigma-Aldrich | (e.g., Mca-RPPGFSAFK(Dnp)-OH) or included in a kit. |

| NEP Assay Buffer | Various | Typically Tris-based buffer, pH 7.5, containing NaCl and ZnCl2. Can be prepared or part of a kit. |

| Candoxatrilat | e.g., MedChemExpress | High purity grade. |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving Candoxatrilat. |

| 96-well black, flat-bottom plates | Corning or similar | For fluorescence measurements. |

| Fluorescence microplate reader | Various | Capable of excitation at ~330-340 nm and emission at ~420-430 nm. |

Reagent Preparation

-

NEP Assay Buffer: Prepare according to the supplier's instructions or use a standard recipe (e.g., 50 mM Tris, 150 mM NaCl, 10 µM ZnCl₂, pH 7.5).

-

Recombinant NEP Solution: Reconstitute and dilute the purified NEP in NEP Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

NEP Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in NEP Assay Buffer. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Candoxatrilat Stock Solution: Prepare a high-concentration stock solution of Candoxatrilat (e.g., 10 mM) in 100% DMSO.

-

Candoxatrilat Serial Dilutions: Perform serial dilutions of the Candoxatrilat stock solution in NEP Assay Buffer to obtain a range of concentrations to be tested. A 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.

Assay Procedure

The following workflow outlines the steps for performing the NEP inhibition assay.

Caption: Experimental workflow for Candoxatrilat IC50 determination.

Detailed Steps:

-

Plate Setup:

-

Add 50 µL of NEP Assay Buffer to the "Blank" wells (no enzyme, no inhibitor).

-

Add 50 µL of the appropriate Candoxatrilat dilution to the "Inhibitor" wells.

-

Add 50 µL of NEP Assay Buffer (with the same final DMSO concentration as the inhibitor wells) to the "Positive Control" (100% activity) and "Negative Control" (no enzyme) wells.

-

-

Enzyme Addition: Add 25 µL of the diluted NEP enzyme solution to the "Inhibitor" and "Positive Control" wells. Add 25 µL of NEP Assay Buffer to the "Blank" and "Negative Control" wells.

-

Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the NEP substrate solution to all wells to initiate the enzymatic reaction. The total volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation = 330 nm, Emission = 430 nm) every 1-2 minutes for a period of 30-60 minutes.[1][9]

Data Analysis

-

Calculate Reaction Rates: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

-

Calculate Percent Inhibition: The percent inhibition for each Candoxatrilat concentration is calculated using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_positive_control - V_blank)] * 100

-

Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the Candoxatrilat concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. This can be performed using software such as GraphPad Prism or R. The IC50 is the concentration of Candoxatrilat that corresponds to 50% inhibition.

Data Presentation

The quantitative data from the experiment should be summarized in a clear and structured table for easy comparison.

| Candoxatrilat (nM) | Log [Candoxatrilat] | Average Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |

| 0 | N/A | Value | Value | 0 |

| Conc 1 | Value | Value | Value | Value |

| Conc 2 | Value | Value | Value | Value |

| Conc 3 | Value | Value | Value | Value |

| ... | ... | ... | ... | ... |

| Conc n | Value | Value | Value | Value |

Conclusion

This application note provides a comprehensive protocol for the in vitro determination of the IC50 of Candoxatrilat against Neutral Endopeptidase. Adherence to this detailed methodology will enable researchers to obtain accurate and reproducible data on the potency of Candoxatrilat and other NEP inhibitors, which is crucial for their preclinical and clinical development. The provided diagrams and structured data presentation format are intended to facilitate the understanding and implementation of this important assay.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. courses.edx.org [courses.edx.org]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. abcam.co.jp [abcam.co.jp]

Application Note: Measuring Neprilysin (NEP) Inhibition by Candoxatril Using Quantitative Autoradiography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular and renal homeostasis through the degradation of several vasoactive peptides, most notably natriuretic peptides. Inhibition of NEP is a key therapeutic strategy for conditions such as heart failure and hypertension. Candoxatril is an orally active prodrug that is converted in vivo to its active metabolite, Candoxatrilat, a potent inhibitor of NEP.[1][2] This application note provides a detailed protocol for the quantitative measurement of NEP inhibition by this compound in kidney tissues using in vitro autoradiography.

Data Presentation

The inhibitory effect of this compound on Neprilysin activity can be quantified and is presented below. The data is derived from ex vivo and in vitro studies on rat kidney tissue.

| Inhibitor | Active Metabolite | Target | Tissue | Method | Key Parameter | Value | Reference |

| This compound | Candoxatrilat | Neprilysin (NEP) | Rat Kidney | Ex Vivo Autoradiography | % Inhibition (10 mg/kg oral dose, 1h post-administration) | 86.7% | [3] |

| This compound | Candoxatrilat | Neprilysin (NEP) | Rat Kidney | Ex Vivo Autoradiography | % Inhibition (100 mg/kg oral dose, 1h post-administration) | 97.4% | [3] |

| Candoxatrilat | - | Neprilysin (NEP) | Rat Kidney | In Vitro Assay | IC50 | 2.3 nM | [4] |

Experimental Protocols

Principle

This protocol describes an in vitro competitive binding autoradiography assay to determine the inhibitory potency of Candoxatrilat on NEP in rat kidney sections. The assay utilizes a radiolabeled NEP inhibitor, ¹²⁵I-SCH47896, to label the active sites of NEP. By co-incubating the tissue sections with the radioligand and varying concentrations of the unlabeled inhibitor (Candoxatrilat), the degree of displacement of the radioligand, and thus the inhibition of NEP binding, can be quantified.

Materials and Reagents

-

Male Sprague-Dawley rats

-

Candoxatrilat

-

¹²⁵I-SCH47896 (radiolabeled NEP inhibitor)

-

Bovine Serum Albumin (BSA)

-

Trizma base

-

Sodium chloride (NaCl)

-

Potassium chloride (KCl)

-

Calcium chloride (CaCl₂)

-

Magnesium chloride (MgCl₂)

-

Bacitracin

-

Phosphoramidon (for non-specific binding)

-

Cryostat

-

Microscope slides (gelatin-coated)

-

Incubation chambers

-

Phosphor imaging plates

-

Phosphor imager system

-

Image analysis software

Procedure

-

Tissue Preparation

-

Euthanize male Sprague-Dawley rats according to approved institutional guidelines.

-

Immediately excise the kidneys, rinse in ice-cold saline, and snap-freeze in isopentane pre-cooled with liquid nitrogen.

-

Store the frozen kidneys at -80°C until sectioning.

-

Using a cryostat, cut 16 µm-thick coronal sections of the kidney.

-

Thaw-mount the sections onto gelatin-coated microscope slides.

-

Store the slide-mounted sections at -80°C until the day of the assay.

-

-

In Vitro Autoradiography

-

On the day of the experiment, allow the slides to warm to room temperature for 30 minutes.

-

Pre-incubation: Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) containing 0.2% BSA for 15 minutes at room temperature to reduce non-specific binding.

-

Incubation: Incubate the sections for 120 minutes at room temperature in the incubation buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, and 2 mg/L bacitracin, pH 7.4) containing:

-

Total Binding: A final concentration of ~50 pM ¹²⁵I-SCH47896.

-

Non-specific Binding: ~50 pM ¹²⁵I-SCH47896 in the presence of 1 µM phosphoramidon.

-

Displacement: ~50 pM ¹²⁵I-SCH47896 with varying concentrations of Candoxatrilat (e.g., 10⁻¹¹ M to 10⁻⁶ M).

-

-

Washing: Following incubation, wash the slides 4 times for 4 minutes each in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Drying: Briefly dip the slides in ice-cold deionized water to remove buffer salts and then dry them under a stream of cool, dry air.

-

-

Image Acquisition and Analysis

-

Appose the dried slides to a phosphor imaging plate in a light-tight cassette.

-

Expose the plate for 24-72 hours, depending on the signal intensity.

-

Scan the imaging plate using a phosphor imager system.

-

Quantify the signal intensity in the kidney cortex and outer medulla using image analysis software.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition for each concentration of Candoxatrilat relative to the specific binding in the absence of the inhibitor.

-

Calculate the IC₅₀ value by performing a non-linear regression analysis of the competition binding data.

-

Mandatory Visualizations

Caption: Experimental workflow for the autoradiographic measurement of NEP inhibition.

Caption: Signaling pathway of NEP and its inhibition by Candoxatrilat.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Inhibition of kidney neutral endopeptidase after administration of the neutral endopeptidase inhibitor this compound: quantitation by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Candoxatril in a Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis is the common final pathological pathway for most chronic kidney diseases (CKD), leading to end-stage renal disease. The unilateral ureteral obstruction (UUO) model is a well-established and reproducible rodent model that induces robust tubulointerstitial fibrosis, mimicking key aspects of human obstructive nephropathy. These application notes provide a detailed protocol for utilizing the neutral endopeptidase (NEP) inhibitor, Candoxatril, in the mouse UUO model to study its anti-fibrotic effects. This compound works by preventing the degradation of natriuretic peptides, which have anti-fibrotic properties, in part through the interference with pro-fibrotic TGF-β signaling.[1][2][3]

Principle of Action

This compound is a prodrug that is rapidly converted to its active metabolite, Candoxatrilat. Candoxatrilat inhibits neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides like C-type natriuretic peptide (CNP).[1][4] By inhibiting NEP, this compound increases the bioavailability of these peptides. Elevated levels of natriuretic peptides lead to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2][3] This increase in cGMP has been shown to interfere with the canonical pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway, a key driver of renal fibrosis.[1][2] The downstream effects include the reduction of myofibroblast formation and decreased deposition of extracellular matrix (ECM) proteins, such as collagen.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on key markers of renal fibrosis in the UUO mouse model, based on data from relevant studies.[1][3]

Table 1: Effect of this compound on Renal Collagen Deposition

| Group | Treatment | Collagen Positive Area (%) (Mean ± SEM) |

| Sham | Vehicle | ~0.5 ± 0.2 |

| UUO | Vehicle | 1.8 ± 1.4 |

| UUO | This compound (100 mg/kg) | 0.8 ± 0.3* |

*P<0.05 compared to UUO Vehicle group.

Table 2: Effect of this compound on Myofibroblast Accumulation (α-SMA)

| Group | Treatment | α-SMA Positive Area (%) (Mean ± SEM) |

| Sham | Vehicle | ~0.2 ± 0.1 |

| UUO | Vehicle | 8.3 ± 3.8 |

| UUO | This compound (100 mg/kg) | 4.9 ± 1.9* |

*P<0.05 compared to UUO Vehicle group.

Table 3: Effect of this compound on Urinary cGMP Levels

| Group | Treatment | Urinary cGMP Levels |

| Sham | Vehicle | Baseline |

| UUO | Vehicle | Elevated vs. Sham |

| UUO | This compound (100 mg/kg) | Significantly Increased vs. UUO Vehicle |

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Surgical Protocol in Mice

This protocol describes the induction of renal fibrosis through surgical ligation of one ureter.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., Isoflurane)

-

Buprenorphine (analgesic)

-

Surgical instruments (scissors, forceps, retractors)

-

6-0 black braided silk suture

-

Sterile gauze and swabs

-

Heating pad

-

Skin clips or sutures for wound closure

Procedure:

-

Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (3% for induction, 1.5-2% for maintenance). Administer a pre-operative dose of buprenorphine (0.05-0.1 mg/kg, subcutaneously) for analgesia.

-

Surgical Preparation: Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature. Shave the abdominal area and disinfect the skin with an appropriate antiseptic solution.

-

Incision: Make a midline abdominal incision (laparotomy) to expose the abdominal cavity.

-

Ureter Identification: Gently displace the intestines with sterile, saline-moistened gauze to visualize the left kidney and ureter. The left ureter is typically chosen for ligation.

-

Ureter Ligation: Carefully isolate the left ureter from surrounding tissues. Ligate the ureter at two distinct points at the level of the lower pole of the kidney using 6-0 silk sutures. Ensure the ligations are secure to induce complete obstruction.

-

Sham Procedure (Control Group): For sham-operated mice, perform the same surgical procedure, including isolation of the ureter, but do not ligate it.

-

Closure: Reposition the intestines and close the peritoneal wall and skin in layers using appropriate sutures or skin clips.

-

Post-operative Care: Allow the mouse to recover in a heated cage. Monitor the animal for signs of pain or distress and provide post-operative analgesia as required. Provide moistened food on the cage floor for easy access. The fibrotic response typically develops over 7-14 days.

This compound Dosing and Administration

Materials:

-

This compound

-

Standard mouse chow (meal/powder form)

-

Precision scale and mixing equipment

Procedure:

-

Dosage Calculation: The recommended dose is 100 mg/kg of body weight per day.[3]

-

Dietary Admixture: this compound is administered via chow.[3] To prepare the medicated chow, calculate the amount of drug needed based on the average daily food consumption of the mice (approximately 3-4 g/day for a 25g mouse). For a 100 mg/kg dose in a 25g mouse eating 3g of chow, you would need 2.5 mg of this compound per 3g of chow, which translates to approximately 833 mg of this compound per kg of chow.

-

Preparation: Homogenously mix the calculated amount of this compound powder into the meal-form chow. If necessary, a small amount of water can be used to create a dough that can be re-pelleted and dried.

-

Administration: Provide the medicated chow to the treatment group ad libitum, starting one day before the UUO surgery and continuing for the duration of the experiment (e.g., 7 days).[3] The vehicle control group should receive chow prepared in the same manner but without the active drug.

Sample Collection and Processing

Procedure:

-

Urine Collection: Prior to sacrifice, place mice in metabolic cages for 24 hours to collect urine for cGMP analysis. Centrifuge the collected urine to remove debris and store the supernatant at -80°C.

-

Euthanasia and Tissue Harvest: At the experimental endpoint (e.g., day 7 post-UUO), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Kidney Collection: Perfuse the mice with ice-cold phosphate-buffered saline (PBS) to remove blood. Harvest both the obstructed and contralateral kidneys.

-

Tissue Processing:

-

For Histology/Immunohistochemistry: Fix a portion of the kidney in 10% neutral buffered formalin overnight, then process and embed in paraffin.

-

For Molecular/Biochemical Analysis: Snap-freeze a portion of the kidney in liquid nitrogen and store at -80°C.

-

Immunohistochemistry for α-SMA and Collagen I

Materials:

-

Paraffin-embedded kidney sections (4-5 µm)

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibodies:

-

Anti-α-Smooth Muscle Actin (α-SMA)

-

Anti-Collagen Type I

-

-

HRP-conjugated secondary antibody

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Microscope and imaging software

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., boiling in citrate buffer for 10-20 minutes).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections with the primary antibody (anti-α-SMA or anti-Collagen I) at the optimal dilution overnight at 4°C.

-

Secondary Antibody Incubation: Wash slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply DAB substrate and monitor for color development.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, and coverslip with mounting medium.

-

Image Analysis: Capture images and quantify the percentage of the stained area (brown for α-SMA or Collagen I) in the renal cortex using image analysis software (e.g., ImageJ).

Urinary cGMP Measurement

Materials:

-

Collected urine samples

-

cGMP ELISA kit (commercially available from various suppliers)

-

Microplate reader

Procedure:

-

Sample Preparation: Thaw urine samples on ice. Dilute samples as necessary according to the ELISA kit instructions.

-

ELISA Protocol: Follow the manufacturer's protocol for the chosen cGMP ELISA kit. This typically involves adding standards, controls, and samples to the antibody-coated microplate, followed by incubation with a cGMP-HRP conjugate and a substrate solution.

-

Measurement: Read the absorbance on a microplate reader at the specified wavelength.

-

Calculation: Calculate the cGMP concentration in the urine samples based on the standard curve. Normalize the results to urinary creatinine concentration to account for variations in urine output.

Visualizations

Signaling Pathway of this compound in Attenuating Renal Fibrosis

Caption: this compound's mechanism in reducing renal fibrosis.

Experimental Workflow for UUO Model with this compound Treatment

Caption: Experimental timeline for the this compound UUO study.

References

- 1. Neutral endopeptidase inhibitors SOL-1 and this compound counteract kidney fibrosis by reducing myofibroblast formation in mouse UUO model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dose-Response Studies of Candoxatril in Animal Models of Heart Failure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting dose-response studies of Candoxatril in animal models of heart failure. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound, a neutral endopeptidase (NEP) inhibitor.

Introduction

This compound is the orally active prodrug of Candoxatrilat, a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis. These effects suggest a therapeutic potential for this compound in the management of heart failure. While clinical trials in humans have demonstrated some beneficial hemodynamic and neurohormonal effects, detailed dose-response data from preclinical animal models of heart failure are limited in publicly available literature. These protocols provide a framework for generating such crucial data.

Signaling Pathway of this compound

The primary mechanism of action of this compound involves the potentiation of the natriuretic peptide system.

Caption: this compound's Mechanism of Action.

Experimental Protocols

A widely used and clinically relevant animal model for heart failure is the surgical induction of myocardial infarction (MI) in rats by ligation of the left anterior descending (LAD) coronary artery. This model mimics the pathophysiology of heart failure following a heart attack in humans.

Protocol 1: Induction of Myocardial Infarction in Rats

Objective: To create a consistent and reproducible model of post-infarction heart failure in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthetics: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg) for intraperitoneal injection, or Isoflurane for inhalation.

-

Surgical instruments: Scalpels, forceps, scissors, needle holders, retractors.

-

Ventilator for small rodents.

-

Suture material: 6-0 silk suture for ligation, 4-0 for muscle layers, and 3-0 for skin closure.

-

Analgesics: Buprenorphine (0.05-0.1 mg/kg) for post-operative pain.

-

Stereomicroscope.

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat using the chosen anesthetic protocol. Shave the chest area and disinfect with an appropriate antiseptic solution. Intubate the rat and connect it to a small animal ventilator.

-

Thoracotomy: Make a left lateral thoracotomy incision at the fourth intercostal space. Carefully dissect the pectoral muscles to expose the ribs.

-

Heart Exposure: Gently spread the ribs with a retractor to visualize the heart. The pericardium can be carefully opened to expose the left ventricle and the LAD coronary artery.

-

LAD Ligation: Using a stereomicroscope for better visualization, pass a 6-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin. Ligate the artery permanently. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

-

Closure: Close the chest cavity in layers. Suture the muscle layers and then the skin.

-

Post-operative Care: Administer analgesics as required. Monitor the animal closely during recovery for any signs of distress. House the animals individually with easy access to food and water.

Sham Operation Control: For the control group, perform the same surgical procedure, including passing the suture under the LAD, but do not ligate the artery.

Protocol 2: Dose-Response Study of this compound in MI-Induced Heart Failure Rats

Objective: To evaluate the dose-dependent effects of this compound on cardiac function, hemodynamics, and neurohormonal activation in a rat model of heart failure.

Experimental Workflow:

Caption: Workflow for a Dose-Response Study.

Procedure:

-

Animal Model: Induce heart failure in rats as described in Protocol 1. Allow a recovery and remodeling period of 4 weeks post-MI.

-

Baseline Assessment: After the recovery period, perform baseline echocardiography to confirm the development of heart failure (e.g., reduced ejection fraction, increased left ventricular dimensions).

-

Grouping and Dosing: Randomly assign the heart failure animals to different treatment groups (n=8-10 per group):

-

Group 1: Vehicle (Control)

-

Group 2: this compound - Low Dose (e.g., 10 mg/kg/day)

-

Group 3: this compound - Mid Dose (e.g., 30 mg/kg/day)

-

Group 4: this compound - High Dose (e.g., 100 mg/kg/day)

-

Note: The proposed doses are extrapolated from human studies and a single-dose rat study. Dose-ranging pilot studies are highly recommended to determine the optimal dose range for the specific animal model and experimental setup.

-

-

Drug Administration: Administer this compound or vehicle orally (e.g., via gavage) once or twice daily for a period of 4 to 8 weeks.

-

Monitoring: Monitor the animals regularly for clinical signs of heart failure, body weight, and any adverse effects.

-

Endpoint Measurements: At the end of the treatment period, perform the following assessments:

-

Echocardiography: Measure left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions (LVIDd, LVIDs), and wall thickness.

-

Hemodynamic Measurements: In anesthetized animals, insert a catheter into the carotid artery and/or jugular vein to measure arterial blood pressure, heart rate, and central venous pressure. For more detailed analysis, a pressure-volume catheter can be inserted into the left ventricle to measure end-systolic and end-diastolic pressures and volumes.

-

Neurohormonal Analysis: Collect blood samples to measure plasma levels of ANP, BNP, cGMP, angiotensin II, and aldosterone using commercially available ELISA kits.

-

Histopathology: Euthanize the animals and collect the hearts. Perform histological analysis (e.g., Masson's trichrome staining) to assess infarct size and cardiac fibrosis.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between the different dose groups.

Table 1: Effects of this compound on Cardiac Function (Echocardiography)

| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |

| LVEF (%) | ||||

| FS (%) | ||||

| LVIDd (mm) | ||||

| LVIDs (mm) |

Table 2: Effects of this compound on Hemodynamics

| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |

| Heart Rate (bpm) | ||||

| Systolic BP (mmHg) | ||||

| Diastolic BP (mmHg) | ||||

| LVESP (mmHg) | ||||

| LVEDP (mmHg) |

Table 3: Effects of this compound on Neurohormonal Levels

| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |

| Plasma ANP (pg/mL) | ||||

| Plasma BNP (pg/mL) | ||||

| Plasma cGMP (pmol/mL) | ||||

| Plasma Angiotensin II (pg/mL) | ||||

| Plasma Aldosterone (pg/mL) |

Table 4: Effects of this compound on Cardiac Histopathology

| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |

| Infarct Size (%) | ||||

| Interstitial Fibrosis (%) |

Conclusion

These application notes and protocols provide a robust framework for conducting preclinical dose-response studies of this compound in a rat model of heart failure. The successful execution of these studies will generate valuable data on the efficacy and optimal dosing of this compound, which is essential for its further development as a potential therapeutic agent for heart failure. Researchers are encouraged to adapt and optimize these protocols based on their specific research questions and available resources.

Application Notes and Protocols: Assessing Candoxatril's Effect on Urinary Sodium Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candoxatril is an orally active prodrug, which is metabolized in the body to its active form, Candoxatrilat. Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, this compound increases the circulating levels of ANP.[1][2][3] ANP promotes natriuresis (the excretion of sodium in the urine) and diuresis (increased urine production) by acting on the kidneys. This mechanism makes this compound a subject of interest for conditions such as hypertension and congestive heart failure, where increased sodium and water excretion is beneficial.[3][4][5]

These application notes provide detailed protocols for assessing the natriuretic effect of this compound in both preclinical and clinical settings.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound leading to increased urinary sodium excretion.

Preclinical Protocol: Assessing Natriuretic Activity in Rats

This protocol is based on the Lipschitz test, a common method for screening diuretic and natriuretic agents in rats.[4][6]

1. Animals

-

Male Wistar rats weighing 150-200g are used.

-

Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Rats are fasted for 18 hours before the experiment, with free access to water.

2. Experimental Groups

-

Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Standard Group: Receives a known diuretic (e.g., Furosemide, 10 mg/kg).

-

Test Group(s): Receives this compound at various doses (e.g., 10, 30, 100 mg/kg).

3. Experimental Procedure

-

Administer the respective substances orally to each group.

-

Immediately after administration, place the rats in individual metabolic cages.

-

Collect urine at regular intervals (e.g., every hour for the first 6 hours, then at 12 and 24 hours).

-

Record the total volume of urine excreted at each time point.

-

Store urine samples at -20°C for biochemical analysis.

4. Biochemical Analysis

-

Urinary Sodium: Measure the sodium concentration in the collected urine samples using an Ion-Selective Electrode (ISE) analyzer.

-

Urinary Creatinine: Measure the creatinine concentration using the Jaffe method to normalize for differences in glomerular filtration rate.

5. Data Presentation

Table 1: Effect of this compound on Urine Volume in Rats

| Treatment Group | Dose (mg/kg) | Urine Volume (mL) at 6h | Urine Volume (mL) at 24h |

| Control (Vehicle) | - | ||

| Standard (Furosemide) | 10 | ||

| This compound | 10 | ||

| This compound | 30 | ||

| This compound | 100 |

Table 2: Effect of this compound on Urinary Sodium Excretion in Rats

| Treatment Group | Dose (mg/kg) | Urinary Sodium (mmol/L) | Sodium Excretion (mmol/24h) | Sodium/Creatinine Ratio |

| Control (Vehicle) | - | |||

| Standard (Furosemide) | 10 | |||

| This compound | 10 | |||

| This compound | 30 | |||

| This compound | 100 |

Clinical Protocol: Assessing Natriuretic Effect in Human Subjects

This protocol outlines a randomized, double-blind, placebo-controlled crossover study to evaluate the effect of this compound on urinary sodium excretion in healthy volunteers or patients.

1. Study Population

-

Recruit healthy volunteers or patients with a specific condition (e.g., essential hypertension).

-

Establish clear inclusion and exclusion criteria (e.g., age, BMI, renal function).

2. Study Design

-

A randomized, double-blind, placebo-controlled crossover design is recommended.

-

Each subject will receive both this compound (at a specified dose, e.g., 200 mg) and a matching placebo in a randomized order, separated by a washout period of at least one week.

3. Experimental Procedure

-

Subjects are admitted to a clinical research unit the evening before the study day.

-

A standardized diet with controlled sodium and fluid intake is provided.

-

On the morning of the study, an indwelling intravenous catheter is placed for blood sampling.

-

A baseline 24-hour urine collection is completed.

-

The study drug (this compound or placebo) is administered orally.

-

Urine is collected at specified intervals (e.g., 0-4h, 4-8h, 8-12h, and 12-24h) for 24 hours post-dose.

-

Blood samples are collected at baseline and at regular intervals to measure plasma ANP and Candoxatrilat concentrations.

4. Laboratory Analysis

-

Urinary Sodium: Measured using an Ion-Selective Electrode (ISE) analyzer.

-

Urinary Creatinine: Measured using the Jaffe method.

-

Plasma ANP: Measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Plasma Candoxatrilat: Measured by a validated chromatographic method (e.g., LC-MS/MS).

5. Data Presentation

Table 3: Baseline Characteristics of Study Participants

| Characteristic | Value |

| Number of Participants | |

| Age (years) | |

| Sex (Male/Female) | |

| Body Mass Index ( kg/m ²) | |

| Systolic Blood Pressure (mmHg) | |

| Diastolic Blood Pressure (mmHg) | |

| Serum Creatinine (mg/dL) | |

| 24h Urinary Sodium Excretion (mmol/day) |

Table 4: Effect of this compound on Urinary Sodium Excretion and Related Parameters

| Parameter | Placebo | This compound | p-value |

| Cumulative Urinary Sodium Excretion (mmol) | |||

| 0-4 hours | |||

| 0-8 hours | |||

| 0-24 hours | |||

| Urine Volume (mL/24h) | |||

| Plasma ANP (pg/mL) - Peak | |||

| Plasma Candoxatrilat (ng/mL) - Peak |

Experimental Workflow Diagram

Caption: Experimental workflow for preclinical and clinical assessment of this compound.

Detailed Methodologies for Key Experiments

1. Urinary Sodium Measurement by Ion-Selective Electrode (ISE)

-

Principle: An ISE develops a potential that is proportional to the activity of the ion of interest (in this case, sodium) in a solution.

-

Procedure:

-

Calibrate the ISE analyzer using standard sodium solutions of known concentrations.

-